molecular formula C12H11N5O4S B2931727 Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate CAS No. 218929-51-2

Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B2931727
CAS No.: 218929-51-2
M. Wt: 321.31
InChI Key: XLYMFRHIKHWSRY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a nitropyridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between ethyl cyanoacetate and guanidine in the presence of a base such as sodium ethoxide. This reaction forms ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

  • Introduction of the Nitropyridine Moiety: : The nitropyridine group is introduced via a nucleophilic substitution reaction. The 2-chloro-3-nitropyridine reacts with the thiol group of the pyrimidine derivative under basic conditions to form the desired product.

  • Final Purification: : The crude product is purified using recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitropyridine moiety can undergo reduction to form the corresponding amino derivative. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Iron powder, acetic acid, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

    Reduction of Nitro Group: Ethyl 4-amino-2-[(3-aminopyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate

    Substitution Reactions: Various substituted pyrimidine derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active pyrimidine derivatives. It can be used as a scaffold for the design of new drugs targeting specific enzymes or receptors. For example, pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of functional materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
  • 3-Nitropyridine-2-thiol

Uniqueness

Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate is unique due to the combination of its nitropyridine and pyrimidine moieties This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds

Properties

IUPAC Name

ethyl 4-amino-2-(3-nitropyridin-2-yl)sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c1-2-21-11(18)7-6-15-12(16-9(7)13)22-10-8(17(19)20)4-3-5-14-10/h3-6H,2H2,1H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYMFRHIKHWSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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